molecular formula C22H44O2 B15288735 Henicosyl formate CAS No. 77899-03-7

Henicosyl formate

Cat. No.: B15288735
CAS No.: 77899-03-7
M. Wt: 340.6 g/mol
InChI Key: ZMGJNJFHZNMVCW-UHFFFAOYSA-N
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Description

Henicosyl formate (C21H42O2) is a long-chain fatty acid ester derived from formic acid (HCOOH) and henicosanol (C21H43OH). Its structure consists of a 21-carbon alkyl chain bonded to the formate group via an ester linkage. This compound is characterized by its hydrophobic tail and polar head group, making it suitable for applications requiring surfactant properties, such as lubricants, emulsifiers, or industrial coatings .

Key properties of this compound include:

  • Molecular weight: 326.56 g/mol
  • Physical state: Waxy solid at room temperature (predicted based on chain length).
  • Solubility: Insoluble in water but soluble in nonpolar organic solvents (e.g., hexane, chloroform).
  • Thermal stability: High melting point (estimated >60°C) due to strong van der Waals interactions between long alkyl chains.

Its synthesis typically involves acid-catalyzed esterification of formic acid with henicosanol under reflux conditions .

Properties

CAS No.

77899-03-7

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

henicosyl formate

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-23/h22H,2-21H2,1H3

InChI Key

ZMGJNJFHZNMVCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCOC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Henicosyl formate can be synthesized through the esterification reaction between formic acid and heneicosanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to obtaining a high-quality product .

Chemical Reactions Analysis

Types of Reactions

Henicosyl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and heneicosanol.

    Oxidation: The compound can be oxidized to produce formic acid and a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of this compound can yield heneicosanol and methanol.

Common Reagents and Conditions

Major Products

    Hydrolysis: Formic acid and heneicosanol.

    Oxidation: Formic acid and a corresponding aldehyde or carboxylic acid.

    Reduction: Heneicosanol and methanol.

Scientific Research Applications

Henicosyl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of henicosyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and heneicosanol, which can then participate in further biochemical reactions. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Henicosyl formate belongs to the alkyl formate ester family. Below is a detailed comparison with structurally analogous compounds:

Cetyl Formate (C16H32O2)

  • Molecular weight : 256.42 g/mol.
  • Physical state : Semi-solid or viscous liquid at room temperature.
  • Solubility: Moderately soluble in ethanol, insoluble in water.
  • Applications : Used in cosmetics as an emollient and in textile processing.
  • Key difference : Shorter chain length (C16) reduces melting point and increases solubility in polar solvents compared to this compound .

Stearyl Formate (C18H36O2)

  • Molecular weight : 284.48 g/mol.
  • Physical state : Solid with a melting point ~55–60°C.
  • Applications : Common in industrial lubricants and plasticizers.
  • Key difference : Intermediate chain length (C18) balances hydrophobicity and malleability, making it more versatile than this compound in formulations requiring moderate rigidity .

Calcium Formate (Ca(HCOO)2)

  • Molecular weight : 130.11 g/mol.
  • Physical state : White crystalline powder.
  • Solubility : Highly water-soluble (16.9 g/100 mL at 20°C).
  • Applications : Used as a concrete additive, animal feed preservative, and deicing agent.
  • Key difference : Ionic nature and short-chain structure make it functionally distinct from hydrophobic alkyl formates like this compound .

Data Tables

Table 1: Physical and Chemical Properties of Selected Formate Compounds

Property This compound Cetyl Formate Stearyl Formate Calcium Formate
Molecular Formula C21H42O2 C16H32O2 C18H36O2 Ca(HCOO)2
Molecular Weight (g/mol) 326.56 256.42 284.48 130.11
Melting Point (°C) >60 (predicted) 20–25 55–60 300 (decomposes)
Solubility in Water Insoluble Insoluble Insoluble 16.9 g/100 mL
Primary Applications Lubricants, coatings Cosmetics, textiles Industrial lubricants Construction, agriculture

Research Findings and Functional Insights

  • Chain Length vs. Performance : Increasing alkyl chain length (C16 → C21) enhances thermal stability and hydrophobicity but reduces compatibility with polar matrices. This compound’s C21 chain makes it superior in high-temperature applications compared to cetyl or stearyl formates .
  • Biochemical Relevance: Unlike calcium formate, which participates in microbial metabolism (e.g., formate dehydrogenase pathways ), this compound’s large size limits biochemical interactions, restricting its use to non-biological systems.
  • Industrial Utility: this compound’s waxy consistency and film-forming ability are advantageous in coating technologies, whereas calcium formate’s solubility supports its role in cement acceleration .

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